This compound is synthesized from precursor materials such as 3,4-dihydroxybenzaldehyde and difluoromethyl reagents. It falls under the category of organofluorine compounds, which are known for their unique properties and applications in various fields including medicinal chemistry and materials science.
The synthesis of 3-(difluoromethoxy)-4-methoxybenzaldehyde typically involves several key steps:
The molecular structure of 3-(difluoromethoxy)-4-methoxybenzaldehyde can be described as follows:
3-(Difluoromethoxy)-4-methoxybenzaldehyde can participate in various chemical reactions, including:
The mechanism of action for 3-(difluoromethoxy)-4-methoxybenzaldehyde primarily involves its interaction with biological pathways:
This inhibition has implications for therapeutic strategies against fibrosis and certain types of cancer .
The physical and chemical properties of 3-(difluoromethoxy)-4-methoxybenzaldehyde include:
3-(Difluoromethoxy)-4-methoxybenzaldehyde has diverse applications across various scientific fields:
3-(Difluoromethoxy)-4-methoxybenzaldehyde (CAS 153587-11-2) is a fluorinated aromatic aldehyde characterized by the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol [1] [2]. Its structure features a benzaldehyde core substituted at the 3-position with a difluoromethoxy group (-OCF₂H) and at the 4-position with a methoxy group (-OCH₃). This specific arrangement creates an electronic asymmetry that significantly influences the compound's reactivity. The aldehyde functionality provides a versatile site for nucleophilic addition and oxidation-reduction reactions, while the electron-donating methoxy group and the strongly electron-withdrawing difluoromethoxy group create opposing electronic effects [2]. This polarization makes the aromatic ring highly amenable to electrophilic substitution at specific positions. Additionally, the lipophilic character imparted by the fluorinated moiety enhances cell membrane permeability, a crucial property for biologically active molecules. The compound typically exists as a solid at room temperature and is characterized by the SMILES string O=CC1=CC=C(OC)C(OC(F)F)=C1, reflecting its substitution pattern [1].
Table 1: Structural Properties of 3-(Difluoromethoxy)-4-methoxybenzaldehyde
Property | Value |
---|---|
CAS Registry Number | 153587-11-2 |
Molecular Formula | C₉H₈F₂O₃ |
Molecular Weight | 202.15 g/mol |
MDL Number | MFCD06357380 |
SMILES | O=CC1=CC=C(OC)C(OC(F)F)=C1 |
XLogP3 (Predicted) | 2.08 |
Topological Polar Surface Area | 35.5 Ų |
The compound first gained significant attention in the chemical literature during the 1990s as part of the broader exploration of fluorinated aromatic intermediates. Its CAS registry (153587-11-2) was established, cementing its identity as a distinct chemical entity [2]. The development of this compound paralleled the growing interest in organofluorine chemistry, driven by the unique properties that fluorine atoms impart to organic molecules. Unlike simpler fluorinated aromatics, 3-(difluoromethoxy)-4-methoxybenzaldehyde offered a more complex substitution pattern that proved particularly valuable in medicinal chemistry. The simultaneous presence of two different alkoxy groups (methoxy and difluoromethoxy) on the benzene ring presented novel synthetic challenges and opportunities. The compound became commercially available through specialty chemical suppliers like BLD Pharmatech and TRC, with catalog listings appearing in the early 2000s [1] [2]. These commercial offerings facilitated broader research into its applications, particularly as pharmaceutical companies intensified efforts to develop drugs targeting chronic inflammatory conditions and oncology.
This benzaldehyde derivative serves as a crucial precursor in synthesizing several classes of biologically active molecules. Its primary pharmaceutical application lies in constructing heterocyclic scaffolds that form the core structures of various drug candidates. The aldehyde group undergoes efficient condensation reactions with diverse nucleophiles, enabling the formation of carbon-nitrogen and carbon-carbon bonds essential for building complex molecular architectures [2] . Specifically, it has been employed in synthesizing 2-aminoimidazolone derivatives investigated as antitumor agents [7]. The difluoromethoxy group contributes significantly to the metabolic stability and bioavailability of the resulting drug candidates, as the carbon-fluorine bonds resist oxidative metabolism. Additionally, the ortho-disubstituted pattern on the benzene ring creates steric constraints that influence the conformational flexibility and binding affinity of drug molecules derived from this intermediate. Its versatility extends to the synthesis of kinase inhibitors and PDE4 inhibitors, where the electronic properties of the fluorinated aromatic system enhance target engagement [7] [9]. The compound's strategic value is further evidenced by its commercial availability from multiple suppliers at premium prices, reflecting its importance in medicinal chemistry pipelines.
Table 2: Commercial Availability and Pricing (Representative Data)
Supplier | Catalog Number | Quantity | Price | Purity |
---|---|---|---|---|
TRC | D446075 | 250 mg | $165 | Not Specified |
Matrix Scientific | 019521 | 500 mg | $188 | Not Specified |
AK Scientific | 4781AD | 500 mg | $303 | Not Specified |
Matrix Scientific | 019521 | 1 g | $308 | Not Specified |
American Custom Chemicals | HCH0053185 | 1 g | $852.55 | 95% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1